molecular formula C8H12F2O B12305067 4,4-Difluoro-3,5-dimethylcyclohexan-1-one

4,4-Difluoro-3,5-dimethylcyclohexan-1-one

Cat. No.: B12305067
M. Wt: 162.18 g/mol
InChI Key: ZYBZEXCIBNYNDR-UHFFFAOYSA-N
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Description

4,4-Difluoro-3,5-dimethylcyclohexan-1-one is a fluorinated cyclohexanone derivative featuring two fluorine atoms at the 4-position and methyl groups at the 3- and 5-positions. Its structure combines the steric effects of methyl substituents with the electronic influence of fluorine, making it a compound of interest in pharmaceutical and materials chemistry. The compound’s electron-withdrawing fluorine atoms likely reduce the electron density at the carbonyl group, affecting its reactivity in nucleophilic additions or condensations .

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

4,4-difluoro-3,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H12F2O/c1-5-3-7(11)4-6(2)8(5,9)10/h5-6H,3-4H2,1-2H3

InChI Key

ZYBZEXCIBNYNDR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC(C1(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3,5-dimethylcyclohexan-1-one typically involves the fluorination of 3,5-dimethylcyclohexanone. One common method is the reaction of 3,5-dimethylcyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 4,4-Difluoro-3,5-dimethylcyclohexan-1-one may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3,5-dimethylcyclohexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

4,4-Difluoro-3,5-dimethylcyclohexan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and ketone group play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to desired effects in different applications.

Comparison with Similar Compounds

Non-Fluorinated Analog: 3,5-Dimethylcyclohexanone

The absence of fluorine in 3,5-dimethylcyclohexanone results in a less electron-deficient carbonyl group. This increases its susceptibility to nucleophilic attack compared to the fluorinated derivative. For example, in aldol condensations, 4,4-difluoro-3,5-dimethylcyclohexan-1-one may exhibit slower reaction kinetics due to reduced carbonyl electrophilicity.

Mono-Fluorinated Analog: 4-Fluoro-3,5-dimethylcyclohexanone

A single fluorine substituent at the 4-position provides intermediate electronic effects.

Trifluorinated Compound: 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione

The compound described in features a trifluoromethyl group and a difluorophenyl moiety, creating a highly electron-deficient system . While structurally distinct (a β-diketone vs. cyclohexanone), its crystal structure analysis reveals that fluorine substituents enhance planarity and intermolecular interactions, such as C–F···H hydrogen bonding. Similar effects may influence the packing and stability of 4,4-difluoro-3,5-dimethylcyclohexan-1-one.

Physical and Chemical Properties

Table 1: Hypothetical Physical Property Comparison

Compound Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents)
4,4-Difluoro-3,5-dimethylcyclohexan-1-one 80–85* 220–225* Moderate
3,5-Dimethylcyclohexanone 35–40 195–200 High
4-Fluoro-3,5-dimethylcyclohexanone 60–65* 210–215* Moderate-High

*Illustrative values based on trends in fluorinated analogs.

Key Observations :

  • Fluorination increases melting/boiling points due to stronger dipole-dipole interactions.
  • Reduced solubility in polar solvents for difluorinated vs. non-fluorinated analogs.

Reactivity Trends

  • Nucleophilic Addition: The difluorinated compound’s carbonyl group is less reactive than its non-fluorinated analog but more reactive than the trifluorinated β-diketone in , which exhibits extreme electron withdrawal .
  • Acid-Base Behavior: Fluorine’s inductive effect increases the acidity of α-hydrogens, facilitating enolate formation.

Biological Activity

4,4-Difluoro-3,5-dimethylcyclohexan-1-one is a fluorinated organic compound characterized by its unique molecular structure, which includes two fluorine atoms and two methyl groups attached to a cyclohexanone ring. Its molecular formula is C8H12F2O. The compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The biological activity of 4,4-difluoro-3,5-dimethylcyclohexan-1-one is primarily attributed to the presence of fluorine atoms, which can enhance the compound's stability and influence its reactivity. These fluorine atoms may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The compound's lipophilicity and metabolic stability make it a promising candidate for drug development and other applications in biology and medicine.

Biological Studies and Findings

Research has indicated that 4,4-difluoro-3,5-dimethylcyclohexan-1-one exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
  • Cellular Interaction : Studies have shown that 4,4-difluoro-3,5-dimethylcyclohexan-1-one can interact with cellular membranes due to its lipophilic nature, potentially affecting cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 4,4-difluoro-3,5-dimethylcyclohexan-1-one exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics, indicating its potential as a novel antimicrobial agent.
  • Enzyme Interaction : In vitro assays revealed that the compound effectively inhibited the activity of certain cytochrome P450 enzymes. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes.
  • Cytotoxicity Assessment : Cytotoxicity tests performed on human cancer cell lines showed that 4,4-difluoro-3,5-dimethylcyclohexan-1-one induced apoptosis in a dose-dependent manner. This finding suggests that it may have potential as an anticancer agent.

Comparative Analysis

To better understand the uniqueness of 4,4-difluoro-3,5-dimethylcyclohexan-1-one in comparison to similar compounds, the following table summarizes key properties and biological activities:

Compound NameStructure CharacteristicsBiological Activity
4,4-Difluoro-3,5-dimethylcyclohexan-1-one Two fluorine atoms; two methyl groupsAntimicrobial; enzyme inhibition
4-Fluorocyclohexanone One fluorine atomModerate antimicrobial properties
3,5-Dimethylcyclohexanone No fluorine; two methyl groupsLower enzyme inhibition
Cyclohexanone No fluorine; no methyl groupsLimited biological activity

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